molecular formula C16H13FN2O2S B2495488 N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)cyclopropanecarboxamide CAS No. 922375-64-2

N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)cyclopropanecarboxamide

Cat. No.: B2495488
CAS No.: 922375-64-2
M. Wt: 316.35
InChI Key: LSYJQYYMFUJZSV-UHFFFAOYSA-N
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Description

N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)cyclopropanecarboxamide is a synthetic small molecule designed for pharmaceutical and biochemical research. This compound features a hybrid structure incorporating a benzothiazole scaffold, a furan ring, and a cyclopropanecarboxamide group, motifs frequently associated with diverse biological activities. Researchers can investigate this molecule based on the established properties of its key components. The 4-fluorobenzo[d]thiazol moiety is a privileged structure in medicinal chemistry, known for its role in compounds that interact with various cellular targets . Concurrently, the furan-2-ylmethyl and cyclopropanecarboxamide units are significant structural elements found in molecules with reported biological activity . Recent studies on related molecular hybrids, such as furan-carbonyl hydrazones, have demonstrated potential anti-inflammatory properties, suggesting a valuable research avenue for this compound in inflammation models . This makes it a candidate for probing novel signaling pathways or enzyme interactions. Provided "For Research Use Only," this chemical reagent is intended solely for laboratory investigation and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(furan-2-ylmethyl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O2S/c17-12-4-1-5-13-14(12)18-16(22-13)19(15(20)10-6-7-10)9-11-3-2-8-21-11/h1-5,8,10H,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSYJQYYMFUJZSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N(CC2=CC=CO2)C3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)cyclopropanecarboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the cyclopropane carboxamide core, followed by the introduction of the fluorobenzo[d]thiazole and furan-2-ylmethyl groups through nucleophilic substitution reactions. Reaction conditions often include the use of polar aprotic solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The nitro group on the benzo[d]thiazole can be reduced to an amine.

    Substitution: Halogen atoms on the benzo[d]thiazole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Amino derivatives of benzo[d]thiazole.

    Substitution: Various substituted benzo[d]thiazole derivatives.

Scientific Research Applications

N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)cyclopropanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)cyclopropanecarboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorobenzo[d]thiazole moiety can enhance binding affinity to certain biological targets, while the furan-2-ylmethyl group can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzo[d]thiazole-Cyclopropanecarboxamides

N-(4-Chlorobenzo[d]thiazol-2-yl)cyclopropanecarboxamide
  • Structure : Chlorine substituent at the 4-position of benzo[d]thiazole; lacks the furan-2-ylmethyl group.
  • Molecular Formula : C₁₁H₉ClN₂OS; Molecular Weight : 252.7 g/mol .
  • Synthesis : Custom synthesis with 95% purity, highlighting the feasibility of halogenated benzo[d]thiazole derivatives .
  • Comparison : The fluorine atom in the target compound may enhance metabolic stability compared to chlorine due to stronger C-F bonds. Fluorine’s electron-withdrawing effect could also modulate receptor binding in therapeutic applications.
N-(Thiazol-2-yl)cyclopropanecarboxamide
  • Structure : Simplified analog without benzo-fusion or fluorination.
  • Synthesis: Synthesized via condensation of cyclopropanecarboxylic acid with 2-aminothiazole, confirmed by X-ray crystallography .

Furan-Containing Analogs

N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide
  • Structure : Furan-2-carboxamide linked to a thiazole ring; lacks cyclopropane and benzo[d]thiazole groups.
  • Molecular Formula : C₁₈H₁₇N₃O₄S; Molecular Weight : 371.4 g/mol .
  • Comparison : The furan-2-ylmethyl group in the target compound introduces a methylene spacer, enhancing conformational flexibility. Furan’s oxygen atom may participate in hydrogen bonding, influencing solubility and pharmacokinetics.
N-(4-(4-(2-(2-Methoxyethoxy)pyridin-4-yl)phenyl)thiazol-2-yl)cyclopropanecarboxamide (Compound 44)
  • Structure : Cyclopropanecarboxamide with pyridine and methoxyethoxy substituents.
  • Yield : 43% .
  • Bioactivity : Exhibits fungicidal activity; the pyridine moiety may contribute to metal coordination in target enzymes .
  • Comparison : The target compound’s 4-fluorobenzo[d]thiazole group may offer superior lipophilicity and membrane permeability compared to pyridine-based analogs.
S-Alkylated 1,2,4-Triazoles (Compounds 10–15)
  • Structure: Triazole-thione derivatives with halogenated acetophenones.
  • Synthesis : Reflux in basic media with α-halogenated ketones; confirmed by absence of C=O bands in IR spectra .
  • Comparison : Unlike the target compound’s cyclopropane core, triazole derivatives rely on sulfur-containing heterocycles for bioactivity, which may differ in mechanisms like kinase inhibition .

Spectroscopic Features

  • IR Spectroscopy :
    • Target Compound : Expected C=O stretch ~1660–1680 cm⁻¹ (cyclopropanecarboxamide), C-F stretch ~1100–1200 cm⁻¹ .
    • N-(4-Chlorobenzo[d]thiazol-2-yl)cyclopropanecarboxamide : C=O at 1682 cm⁻¹; C-Cl stretch ~750 cm⁻¹ .
  • NMR :
    • Cyclopropane protons : Characteristic signals at δ 1.0–2.0 ppm (multiplet) .
    • Furan protons : Distinct aromatic signals at δ 6.3–7.4 ppm .

Data Tables

Table 2. Spectral Data Highlights

Compound IR C=O Stretch (cm⁻¹) IR C-F/C-Cl Stretch (cm⁻¹) ¹H NMR Cyclopropane Signals (δ, ppm)
Target Compound (Theoretical) 1660–1680 1100–1200 (C-F) 1.0–2.0 (m)
N-(4-Chlorobenzo[d]thiazol-2-yl)cyclopropanecarboxamide 1682 750 (C-Cl) 1.2–1.8 (m)
Compound 44 1665 N/A 1.1–1.9 (m)

Biological Activity

N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)cyclopropanecarboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C13H12FN3S\text{C}_{13}\text{H}_{12}\text{F}\text{N}_3\text{S}

Key Properties:

  • Molecular Weight: 253.31 g/mol
  • CAS Number: 20358-06-9
  • Molecular Formula: C13H12FN3S

Synthesis

The synthesis of this compound typically involves a multi-step process starting from readily available precursors such as 4-fluorobenzo[d]thiazole and furan derivatives. The reaction conditions are optimized to yield high purity and yield.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds containing benzothiazole and furan moieties. For instance, compounds similar to this compound have shown promising results in inhibiting the proliferation of various cancer cell lines.

Table 1: Antitumor Activity Against Human Lung Cancer Cell Lines

CompoundCell LineIC50 (µM)Assay Type
Compound AA5496.75 ± 0.192D
Compound BHCC8275.13 ± 0.972D
This compoundNCI-H358TBDTBD

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

Antimicrobial Activity

The compound's antimicrobial properties have also been evaluated against various bacterial strains. Research indicates that derivatives with similar structures exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BEscherichia coli16 µg/mL
This compoundTBDTBD

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets within cells. These interactions may lead to the inhibition of critical pathways involved in cell proliferation and survival, particularly in cancer cells.

Case Studies

  • Case Study on Antitumor Efficacy : In a study involving lung cancer cell lines, it was observed that compounds with similar structures to this compound exhibited varying degrees of cytotoxicity, with some achieving IC50 values in the low micromolar range.
  • Case Study on Antimicrobial Properties : A comparative study demonstrated that derivatives of benzothiazole showed superior antibacterial activity compared to traditional antibiotics against resistant strains, suggesting a potential for development into new therapeutic agents.

Q & A

Q. What are the optimal synthetic pathways and reaction conditions for synthesizing N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)cyclopropanecarboxamide?

Synthesis typically involves multi-step reactions, including:

  • Amide coupling : Use of coupling agents like EDCI/HOBT or DCC in anhydrous solvents (e.g., dichloromethane or DMF) to link the benzothiazole and furan-methyl moieties.
  • Cyclopropane incorporation : Cyclopropanation reactions under controlled temperatures (0–25°C) with catalysts such as copper(I) iodide or palladium complexes.
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction yields, while dichloromethane is preferred for acid-sensitive intermediates.
  • Purification : Column chromatography or recrystallization in ethanol/water mixtures ensures high purity (>95%) .

Q. Which analytical techniques are most effective for confirming the molecular structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H^1\text{H}- and 13C^{13}\text{C}-NMR confirm connectivity of the benzothiazole, furan, and cyclopropane groups.
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., m/z 385.1 for [M+H]+^+).
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>98% for biological assays) .

Q. What are the compound’s stability profiles under varying pH and solvent conditions?

  • pH stability : Stable at neutral pH (6–8) but degrades in strong acidic (pH < 3) or basic (pH > 10) conditions.
  • Solubility : Soluble in DMSO, DMF, and acetone; sparingly soluble in water. Pre-formulation studies recommend DMSO stock solutions for in vitro assays.
  • Storage : Store at –20°C under inert gas (argon) to prevent oxidation .

Advanced Research Questions

Q. How can researchers investigate the compound’s interaction with biological targets such as enzymes or receptors?

  • Molecular docking : Use software like AutoDock Vina to model binding poses with targets (e.g., kinases, GPCRs). Focus on hydrogen bonding with the fluorobenzothiazole and hydrophobic interactions from the cyclopropane ring.
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., KDK_D values) to validate docking predictions.
  • Cellular assays : Dose-response studies (IC50_{50}) in cancer cell lines (e.g., MCF-7, HeLa) to assess antiproliferative effects .

Q. What methodological approaches resolve contradictions in reported biological activities across studies?

  • Comparative SAR studies : Synthesize derivatives (e.g., replacing the furan with thiophene) to isolate structural determinants of activity.
  • Dose optimization : Test activity across a broad concentration range (nM–µM) to identify off-target effects.
  • Transcriptomic profiling : RNA-seq or proteomics to map downstream pathways affected by the compound .

Q. How do structural modifications in the benzothiazole or furan rings affect biological activity?

  • Benzothiazole fluorination : The 4-fluoro substituent enhances metabolic stability and target affinity compared to non-fluorinated analogs.
  • Furan substitution : Methylation at the furan 5-position improves solubility but reduces binding to hydrophobic pockets.
  • Cyclopropane replacement : Replacing cyclopropane with a vinyl group decreases rigidity, altering conformational dynamics .

Q. What computational tools are recommended to predict metabolic pathways and toxicity?

  • ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate permeability (e.g., Caco-2 cells), cytochrome P450 interactions, and hepatotoxicity.
  • Metabolite identification : LC-MS/MS coupled with in silico tools (e.g., Meteor Nexus) predicts phase I/II metabolites, such as hydroxylation at the cyclopropane ring .

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